molecular formula C13H19NO3S B11168547 2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide

2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide

Cat. No.: B11168547
M. Wt: 269.36 g/mol
InChI Key: IXTDSIWLBUBANH-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide is an organic compound with a complex structure that includes a benzylsulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide typically involves the reaction of benzylsulfonyl chloride with N-(2-methylpropyl)acetamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-(2-methylpropyl)acetamide
  • 2-(ethylsulfonyl)-N-(2-methylpropyl)acetamide
  • 2-(propylsulfonyl)-N-(2-methylpropyl)acetamide

Uniqueness

2-(benzylsulfonyl)-N-(2-methylpropyl)acetamide is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different sulfonyl groups.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

2-benzylsulfonyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C13H19NO3S/c1-11(2)8-14-13(15)10-18(16,17)9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)

InChI Key

IXTDSIWLBUBANH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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